
1-(3-Amino-benzenesulfonyl)amino-3-bromopropane
Overview
Description
1-(3-Amino-benzenesulfonyl)amino-3-bromopropane is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol This compound is characterized by the presence of an amino group, a benzenesulfonyl group, and a bromopropane moiety
Preparation Methods
The synthesis of 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane typically involves the reaction of 3-amino-benzenesulfonamide with 3-bromopropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
1-(3-Amino-benzenesulfonyl)amino-3-bromopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropane moiety can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-benzenesulfonyl)amino-3-bromopropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-Amino-benzenesulfonyl)amino-3-bromopropane can be compared with other similar compounds, such as:
1-(3-Amino-benzenesulfonyl)amino-2-bromopropane: Similar structure but with a different position of the bromine atom.
1-(3-Amino-benzenesulfonyl)amino-3-chloropropane: Similar structure but with chlorine instead of bromine.
1-(3-Amino-benzenesulfonyl)amino-3-iodopropane: Similar structure but with iodine instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-amino-N-(3-bromopropyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c10-5-2-6-12-15(13,14)9-4-1-3-8(11)7-9/h1,3-4,7,12H,2,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXRWSSTUMJVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCBr)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403276 | |
Record name | 3-Amino-N-(3-bromopropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218278-45-6 | |
Record name | 3-Amino-N-(3-bromopropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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